

# Initial Clinical Trial Results for Aclatonium Napadisilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: Publicly available information regarding the initial clinical trial results for **Aclatonium** Napadisilate (TM-723) is limited. This document summarizes the accessible data and provides a comprehensive overview of the drug's mechanism of action and relevant experimental protocols for researchers, scientists, and drug development professionals.

# **Introduction to Aclatonium Napadisilate**

**Aclatonium** Napadisilate is a cholinergic agonist that is structurally related to acetylcholine.[1] It functions as a parasympathomimetic agent, specifically targeting muscarinic acetylcholine receptors (mAChRs).[2] Developed for the treatment of gastrointestinal motility disorders, its primary therapeutic application is in conditions characterized by reduced gut peristalsis, such as postoperative ileus and gastroparesis.[2][3]

# **Mechanism of Action and Signaling Pathway**

**Aclatonium** Napadisilate exerts its prokinetic effects by acting as an agonist at muscarinic acetylcholine receptors, which are abundant on gastrointestinal smooth muscle cells.[4][5] The predominant subtypes in this tissue are the M2 and M3 receptors.[1] The binding of **Aclatonium** Napadisilate to the M3 receptor, a Gq/11 protein-coupled receptor, initiates a downstream signaling cascade.[6]

This activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the



sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. [8] The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and enhanced gastrointestinal motility.[9][10]



Click to download full resolution via product page

Caption: Aclatonium Napadisilate Gq signaling pathway in smooth muscle cells.

### **Initial Clinical Trial Data**

Detailed quantitative data from the initial Phase I and Phase II clinical trials of **Aclatonium** Napadisilate are not widely available in the public domain. However, a controlled clinical trial from 1985 provides some insight into its efficacy in a postoperative setting.

Table 1: Summary of an Initial Clinical Trial of **Aclatonium** Napadisilate (TM-723)



| Parameter               | Description                                                                                                                                                                                                                                                                                                                                                                                                                                                |
|-------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Title             | Analysis of intestinal motility by enteric sound recording systemclinical evaluation of aclatonium napadisilate and prostaglandine F2 alpha on intestinal movement                                                                                                                                                                                                                                                                                         |
| Year of Publication     | 1985                                                                                                                                                                                                                                                                                                                                                                                                                                                       |
| Patient Population      | Patients with postoperative enteroplegia (ileus) following laparotomy.                                                                                                                                                                                                                                                                                                                                                                                     |
| Intervention            | Aclatonium Napadisilate (TM-723) at a dose of 50 mg, dissolved in 5 ml of physiological saline, administered via an intestinal fistula.                                                                                                                                                                                                                                                                                                                    |
| Comparator(s)           | Prostaglandin F2 alpha and Placebo.                                                                                                                                                                                                                                                                                                                                                                                                                        |
| Primary Outcome Measure | Intestinal motility assessed by an enteric sound recording system (phonointestinography).                                                                                                                                                                                                                                                                                                                                                                  |
| Secondary Outcome       | Time required for breaking wind after the operation.                                                                                                                                                                                                                                                                                                                                                                                                       |
| Efficacy Results        | - Aclatonium Napadisilate increased intestinal motility in patients with reduced motility during the postoperative enteroplegia phase The efficacy was higher in patients with lower baseline motility It tended to depress intestinal motility when it was already increased No significant difference was observed among the Aclatonium Napadisilate, Prostaglandin F2 alpha, and placebo groups for the time required for breaking wind post-operation. |

| Safety Data | Not detailed in the available abstract. |

Source: Nihon Heikatsukin Gakkai Zasshi. 1985 Oct;21(5):419-25.



# **Experimental Protocols**

Based on the available abstract, the experimental protocol for the key experiment was as follows:

- Objective: To evaluate the effect of **Aclatonium** Napadisilate on intestinal motility in patients with postoperative enteroplegia.
- Study Design: A controlled clinical trial.
- Participants: Patients who had undergone laparotomy and were experiencing postoperative enteroplegia.
- Intervention Arms:
  - Aclatonium Napadisilate (TM-723): 50 mg dissolved in 5 ml of physiological saline, administered through an intestinal fistula.
  - Prostaglandin F2 alpha: 2 mg administered as an intravenous drip infusion in 500 ml of 5% glucose solution.
  - Placebo: The composition of the placebo was not specified in the abstract.
- Method of Assessment:
  - Intestinal motility was measured using an enteric sound recording system (phonointestinography) at McBurney's point.
  - Clinical outcome was also assessed by recording the time to the first passage of flatus post-operation.
- Data Analysis: The study compared the effects on intestinal motility and the time required for breaking wind between the three groups.





Click to download full resolution via product page

**Caption:** Experimental workflow from the 1985 clinical trial on **Aclatonium** Napadisilate.

To provide a contemporary context, the following is a representative protocol for an initial clinical trial of a novel prokinetic agent.

- Title: A Phase I/II, Randomized, Double-Blind, Placebo-Controlled, Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of [Prokinetic Agent X] in Healthy Volunteers and Patients with Gastroparesis.
- Phase I (Healthy Volunteers):
  - Objectives: To assess the safety and tolerability of single ascending doses (SAD) and multiple ascending doses (MAD) of Prokinetic Agent X. To determine the pharmacokinetic (PK) profile.



- Design: SAD and MAD cohorts. Within each cohort, participants are randomized to receive Prokinetic Agent X or a placebo.
- Population: Healthy adult males and females.
- Intervention:
  - SAD: Single oral doses (e.g., 10 mg, 30 mg, 100 mg, 300 mg).
  - MAD: Multiple oral doses over 7-14 days (e.g., 50 mg QD, 150 mg QD).
- Assessments:
  - Safety: Continuous monitoring of vital signs, ECGs, physical examinations, and adverse event reporting. Clinical laboratory tests (hematology, chemistry, urinalysis).
  - Pharmacokinetics: Serial blood sampling at predefined time points to measure plasma concentrations of the drug and its metabolites (Cmax, Tmax, AUC, t1/2).
  - Pharmacodynamics (Optional): Gastric emptying scintigraphy or wireless motility capsule to assess effects on gastric emptying time.
- Phase IIa (Patients with Gastroparesis):
  - Objective: To evaluate the preliminary efficacy, safety, and dose-response of Prokinetic Agent X in patients with diabetic or idiopathic gastroparesis.
  - Design: Randomized, double-blind, placebo-controlled, parallel-group study.
  - Population: Patients with a confirmed diagnosis of gastroparesis and delayed gastric emptying.
  - Intervention: Multiple doses of Prokinetic Agent X (e.g., two selected doses from Phase I)
    or placebo administered daily for 4-12 weeks.
  - Assessments:



- Primary Efficacy Endpoint: Change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI) total score.
- Secondary Efficacy Endpoints: Change in gastric emptying time, patient-reported outcomes on symptoms like nausea, vomiting, bloating, and early satiety.
- Safety and PK: As in Phase I.

## Conclusion

The available data, though limited, suggests that **Aclatonium** Napadisilate is effective in increasing intestinal motility in patients with postoperative hypomotility. Its mechanism as a muscarinic acetylcholine receptor agonist provides a clear rationale for its prokinetic effects. For a comprehensive understanding of its clinical profile, particularly regarding optimal dosing, long-term efficacy, and a complete safety profile, more detailed results from well-controlled, contemporary clinical trials would be necessary. The provided protocols and diagrams offer a framework for understanding the evaluation and mechanism of this and similar prokinetic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. mdpi.com [mdpi.com]
- 2. Action of a new cholinergic agonist, aclatonium napadisilate, on isolated rat pancreatic acini PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Regulation of gastrointestinal motility—insights from smooth muscle biology PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gq alpha subunit Wikipedia [en.wikipedia.org]



- 7. IP3 and DAG Signaling Pathway GeeksforGeeks [geeksforgeeks.org]
- 8. IP3 receptors regulate vascular smooth muscle contractility and hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Unraveling Smooth Muscle Contraction: The TRP Link PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial Clinical Trial Results for Aclatonium Napadisilate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200046#initial-clinical-trial-results-for-aclatonium-napadisilate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com